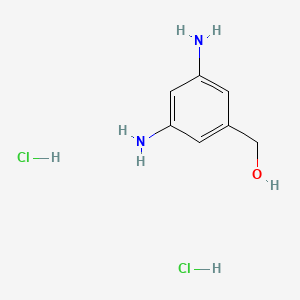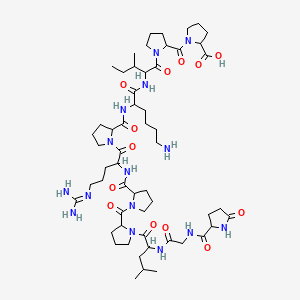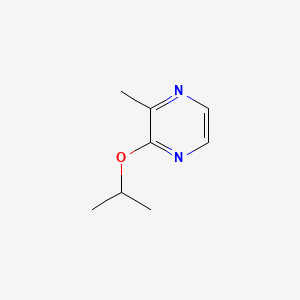
2-chloro-4-ethoxypyrimidine
Overview
Description
2-Chloro-4-ethoxypyrimidine is an organic compound with the molecular formula C6H7ClN2O. It belongs to the class of pyrimidines, which are heterocyclic aromatic organic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is of significant interest due to its applications in various fields, including chemistry, biology, and industry .
Mechanism of Action
Target of Action
It is known that pyrimidine derivatives often interact with various enzymes and receptors in the body .
Mode of Action
2-Chloro-4-ethoxy-pyrimidine is involved in the Suzuki–Miyaura cross-coupling reaction, a widely applied transition metal catalyzed carbon–carbon bond forming reaction . This reaction involves the interaction of 2-Chloro-4-ethoxy-pyrimidine with a palladium catalyst. The palladium undergoes oxidative addition with the 2-Chloro-4-ethoxy-pyrimidine, forming a new Pd–C bond .
Biochemical Pathways
The Suzuki–Miyaura cross-coupling reaction, in which 2-Chloro-4-ethoxy-pyrimidine participates, is a key step in various biochemical pathways. This reaction is crucial for the formation of carbon–carbon bonds, which are fundamental in organic chemistry and biochemistry .
Result of Action
The suzuki–miyaura cross-coupling reaction, in which 2-chloro-4-ethoxy-pyrimidine participates, is known to result in the formation of new carbon–carbon bonds . These bonds can significantly alter the structure and function of molecules, leading to various downstream effects.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-Chloro-4-ethoxy-pyrimidine. For instance, the Suzuki–Miyaura cross-coupling reaction requires specific conditions, such as the presence of a palladium catalyst . Additionally, factors such as temperature, pH, and the presence of other chemicals can also influence the reaction.
Biochemical Analysis
Biochemical Properties
2-Chloro-4-ethoxypyrimidine is involved in biochemical reactions that lead to the synthesis of novel compounds. It undergoes cobalt-catalyzed cross-coupling reaction with aryl halides
Cellular Effects
The cellular effects of this compound are not fully understood. Pyrimidines, the class of compounds to which 2-Chloro-4-ethoxy-pyrimidine belongs, are known to have various effects on cells. They can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known to participate in cobalt-catalyzed cross-coupling reactions with aryl halides This suggests that it may interact with biomolecules through binding interactions, potentially leading to changes in gene expression or enzyme activity
Metabolic Pathways
Pyrimidines, the class of compounds to which this compound belongs, are involved in a wide range of metabolic processes
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-chloro-4-ethoxypyrimidine typically involves the reaction of 2,4-dichloropyrimidine with sodium ethoxide. The reaction is carried out at low temperatures (0°-5°C) to ensure the selective formation of the desired product . The general reaction scheme is as follows:
[ \text{2,4-dichloropyrimidine} + \text{sodium ethoxide} \rightarrow \text{this compound} ]
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to maximize yield and purity while minimizing costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-4-ethoxypyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: Although less common, the ethoxy group can undergo oxidation or reduction under specific conditions.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles.
Oxidation and Reduction Reactions: These reactions may require oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Major Products Formed:
Substitution Reactions: Products include various substituted pyrimidines, depending on the nucleophile used.
Oxidation and Reduction Reactions: Products can include oxidized or reduced derivatives of the original compound.
Scientific Research Applications
2-Chloro-4-ethoxypyrimidine has a wide range of applications in scientific research:
Comparison with Similar Compounds
2-Chloro-4-ethoxypyrimidine can be compared with other similar compounds, such as:
2-Chloro-4-methoxypyrimidine: Similar in structure but with a methoxy group instead of an ethoxy group. It exhibits different reactivity and applications.
2-Chloro-4-aminopyrimidine: Contains an amino group, leading to distinct chemical properties and biological activities.
Uniqueness: The presence of the ethoxy group in this compound imparts unique chemical properties, making it a valuable intermediate in organic synthesis and a subject of interest in various research fields .
Properties
IUPAC Name |
2-chloro-4-ethoxypyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2O/c1-2-10-5-3-4-8-6(7)9-5/h3-4H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXTBPZQWBZWDFS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC(=NC=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30406132 | |
| Record name | 2-chloro-4-ethoxy-pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30406132 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
83774-09-8 | |
| Record name | 2-chloro-4-ethoxy-pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30406132 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-chloro-4-ethoxypyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















